molecular formula C15H16N6 B2364762 N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine CAS No. 946290-41-1

N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine

Cat. No.: B2364762
CAS No.: 946290-41-1
M. Wt: 280.335
InChI Key: KLOAMDIQRFLESA-UHFFFAOYSA-N
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Description

N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a pteridine core substituted with a 2,5-dimethylphenyl group and a methyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method is the condensation of 2,5-dimethylphenylamine with a suitable pteridine precursor under controlled conditions. The reaction may require the use of catalysts such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or dimethyl sulfoxide to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine: Unique due to its specific substitution pattern on the pteridine ring.

    N4-(2,5-dimethylphenyl)-N2-ethylpteridine-2,4-diamine: Similar structure but with an ethyl group instead of a methyl group.

  • **N4-(2,5-dimethylphenyl)-N2-propylpteridine-2

Properties

IUPAC Name

4-N-(2,5-dimethylphenyl)-2-N-methylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-9-4-5-10(2)11(8-9)19-14-12-13(18-7-6-17-12)20-15(16-3)21-14/h4-8H,1-3H3,(H2,16,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOAMDIQRFLESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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